molecular formula C4H5F3O3S B1367486 Cyclopropyl trifluoromethanesulfonate CAS No. 25354-42-1

Cyclopropyl trifluoromethanesulfonate

Cat. No. B1367486
CAS RN: 25354-42-1
M. Wt: 190.14 g/mol
InChI Key: HPINOIDASKKAQT-UHFFFAOYSA-N
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Description

Cyclopropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F3O3S . It is used in research and development under the supervision of a technically qualified individual .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been developed by utilizing a single central bifunctional scaffold . The bifunctional cyclopropane (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed to allow derivatization through the ester and sulfide functionalities to topologically varied compounds designed to fit in desirable chemical space for drug discovery .


Molecular Structure Analysis

The molecular weight of Cyclopropyl trifluoromethanesulfonate is 190.14 g/mol . The InChI code is 1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 .


Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .

Scientific Research Applications

Catalysis in Organic Synthesis

Cyclopropyl trifluoromethanesulfonate plays a vital role as a catalyst in various organic synthesis processes. Notably, trifluoromethanesulfonic (triflic) acid has been used as an effective catalyst for inducing cyclisation reactions in organic compounds, leading to the formation of complex structures like pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Furthermore, silver triflate, where triflate denotes trifluoromethanesulfonate, catalyzes the rearrangement of cyclopropyl carbinol, facilitating the synthesis of benzo[b]oxepines and 2H-chromenes (Chan et al., 2015).

Role in Cyclization and Rearrangement Reactions

Trifluoromethanesulfonate is instrumental in various cyclization and rearrangement reactions. For example, trifluoromethanesulfonic acid has been utilized in the regioselective cyclization of o-alkynoylphenols to form γ-benzopyranones (Yoshida, Fujino, & Doi, 2011). Moreover, cyclopropyl silyl ketones, when treated with trimethylsilyl trifluoromethanesulfonate, yield 5-silyl-2,3-dihydrofuran derivatives, showcasing the compound's role in acid-catalyzed ring-enlargement reactions (Honda et al., 2005).

Synthesis of Organic Compounds

Cyclopropyl trifluoromethanesulfonate contributes significantly to the synthesis of various organic compounds. For instance, scandium trifluoromethanesulfonate has been utilized as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, aiding in the synthesis of complex organic molecules (Ishihara et al., 1996).

Applications in Organic Chemistry

The utility of trifluoromethanesulfonic acid in organic chemistry spans a broad range, including in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017). Its high protonating power and low nucleophilicity make it a preferred reagent in generating cationic species from organic molecules, leading to new organic compounds.

Cyclization of Polyisoprene

Trifluoromethanesulfonic acid has also been used in the cyclization of polyisoprene, demonstrating higher efficiency compared to other strong acids like methanesulfonic acid (Chan & Lin, 2006).

Future Directions

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields. The modular installation of such bioisosteres remains challenging to synthetic chemists. Alkyl sulfinate reagents have been developed as radical precursors to prepare functionalized heterocycles with the desired alkyl bioisosteres . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

properties

IUPAC Name

cyclopropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINOIDASKKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539920
Record name Cyclopropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl trifluoromethanesulfonate

CAS RN

25354-42-1
Record name Cyclopropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Herberth, M Christl - European Journal of Organic Chemistry, 2013 - Wiley Online Library
… The substitution of cyclopropyl trifluoromethanesulfonate with QN 3 in cyclopentane proceeded about 40 times faster than that with QBr.20 Therefore, we expected a better result for the …
PR Schleyer, WF Sliwinski, GW Van Dine… - Journal of the …, 1972 - ACS Publications
Acetolysis results for the various (3-methyl-substituted cyclopropyl tosylates are reported. The kinetic results are correlated with a treatment based on electronic and steric effects in …
Number of citations: 82 pubs.acs.org
K Banert - Chemische Berichte, 1985 - Wiley Online Library
… Treatment of cyclopropyl trifluoromethanesulfonate (3) with tributylhexadecylphosphonium azide (QN3) in aprotic solvents almost quantitatively afforded cyclopropyl azide (6) in a …

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